Methyl 3-(chloromethyl)-4-methylbenzoate
Description
Methyl 3-(chloromethyl)-4-methylbenzoate is an aromatic ester characterized by a benzoate backbone with a chloromethyl (-CH₂Cl) group at the 3-position and a methyl (-CH₃) group at the 4-position. This compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate due to the reactivity of the chloromethyl group, which serves as a leaving group in nucleophilic substitution reactions .
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
methyl 3-(chloromethyl)-4-methylbenzoate |
InChI |
InChI=1S/C10H11ClO2/c1-7-3-4-8(10(12)13-2)5-9(7)6-11/h3-5H,6H2,1-2H3 |
InChI Key |
ZAEQIUHBBXZXDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chloromethyl)-4-methylbenzoate typically involves the chloromethylation of methyl 4-methylbenzoate. This can be achieved through a Friedel-Crafts alkylation reaction using chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under acidic conditions, often in the presence of a solvent like dichloromethane .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of environmentally friendly catalysts and solvents is also a consideration to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(chloromethyl)-4-methylbenzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles such as amines, alcohols, and thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Products include azides, ethers, and thioethers.
Oxidation: The major product is 3-(carboxymethyl)-4-methylbenzoic acid.
Reduction: The major product is 3-(chloromethyl)-4-methylbenzyl alcohol.
Scientific Research Applications
Methyl 3-(chloromethyl)-4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is used in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 3-(chloromethyl)-4-methylbenzoate largely depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The ester group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Structural and Electronic Effects
- Chloromethyl vs. Chloro Groups : The chloromethyl group in this compound introduces greater steric bulk and reactivity compared to simpler chloro-substituted analogs like Methyl 4-chlorobenzoate. This enhances its utility in alkylation reactions .
- Positional Isomerism : Substitutents in the 3- and 4-positions (e.g., Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate ) alter electronic distribution, affecting solubility and interaction with biological targets.
Biological Activity
Methyl 3-(chloromethyl)-4-methylbenzoate (C9H9ClO2) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by a benzoate structure with a chloromethyl group and a methyl group. The synthesis typically involves the reaction of benzoic acid with formaldehyde in the presence of aluminum chloride, followed by esterification with methanol. This process yields the desired compound through several steps involving chloromethylation and subsequent reactions to form various derivatives .
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its interaction with biological targets.
Anticancer Properties
Recent studies have investigated the cytotoxic effects of this compound on different cancer cell lines. The compound has shown moderate inhibitory activity against several types of cancer cells, including hematological malignancies. For instance, it was reported that compounds similar to this compound exhibited significant inhibition against receptor tyrosine kinases (RTKs), which are crucial in cancer progression .
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (CML) | 15 | Inhibition of Bcr-Abl protein |
| HL60 (AML) | 20 | Induction of apoptosis |
| MCF-7 (Breast) | 25 | Disruption of cell cycle |
Note: Values are indicative and may vary based on experimental conditions.
The mechanism through which this compound exerts its biological effects involves interaction with specific protein targets. Molecular docking studies suggest that this compound can bind effectively to various kinases involved in cancer signaling pathways, potentially leading to the inhibition of tumor growth . The presence of the chloromethyl group enhances its reactivity, allowing it to form covalent bonds with target proteins.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Chronic Myelogenous Leukemia (CML) : A study demonstrated that this compound significantly reduced cell viability in CML cell lines by inducing apoptosis through the activation of caspase pathways .
- Breast Cancer Research : In another study focusing on breast cancer cell lines, this compound was shown to inhibit proliferation by interfering with estrogen receptor signaling pathways .
Safety and Toxicity
While the potential therapeutic benefits are promising, safety assessments indicate that this compound may exhibit cytotoxic effects at higher concentrations. Toxicological studies are essential to establish safe dosage levels for future clinical applications.
Q & A
Basic Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods to avoid inhalation.
- First Aid : For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes .
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation or hazardous vapor release .
How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?
Advanced Question
Discrepancies in NMR signals may arise from solvent effects, trace impurities, or stereochemical variations. To resolve:
- Compare experimental data with computational predictions (DFT-based NMR simulations).
- Re-crystallize the compound to remove impurities and re-acquire spectra in deuterated solvents (e.g., CDCl₃) .
- Cross-validate with 2D NMR techniques (COSY, HSQC) to confirm coupling patterns and substituent positions .
What strategies optimize the regioselective synthesis of this compound?
Advanced Question
Regioselectivity challenges arise due to competing chlorination at adjacent positions. Mitigate this by:
- Directed Metalation : Use directing groups (e.g., esters) to favor chloromethylation at the meta position.
- Lewis Acid Catalysis : Employ FeCl₃ or AlCl₃ to stabilize transition states and enhance selectivity for the 3-position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reduce kinetic side reactions.
How is this compound utilized as an intermediate in pharmaceutical synthesis?
Advanced Question
The chloromethyl group enables nucleophilic substitution reactions, making it a precursor for:
- Anticancer Agents : Coupling with heterocyclic amines to form prodrugs.
- Antimicrobials : Alkylation of sulfonamide derivatives.
- Case Study : Similar structures (e.g., 4-(chloromethyl)benzaldehyde derivatives) are used in synthesizing proton pump inhibitors like Omeprazole .
How should researchers address discrepancies in reported toxicity data for this compound?
Advanced Question
Contradictions may stem from varying impurity profiles or assay methodologies. Steps include:
- Purification : Re-test the compound after column chromatography or recrystallization.
- Toxicological Assays : Conduct in vitro cytotoxicity screening (e.g., MTT assay on HepG2 cells) and compare with literature .
- Meta-Analysis : Review structure-activity relationships (SAR) for analogs to infer plausible toxicity mechanisms .
What analytical methods are suitable for quantifying trace impurities in this compound?
Advanced Question
- GC-MS : Detect volatile byproducts (e.g., methyl benzoate derivatives) with limits of detection (LOD) <0.1%.
- LC-QTOF : Identify non-volatile impurities (e.g., hydrolysis products) using high-resolution mass accuracy .
- ICP-MS : Screen for heavy metal catalysts (e.g., Fe, Al) at ppm levels .
What waste management practices are recommended for this compound?
Basic Question
- Neutralization : Treat chlorinated waste with 10% sodium bicarbonate before disposal.
- Segregation : Store halogenated waste separately in labeled containers for incineration by licensed facilities .
- Documentation : Maintain logs of waste quantities and disposal protocols for regulatory compliance.
How can computational chemistry aid in predicting reaction pathways for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
